6-Bromo-4,7-dichloroquinoline 6-Bromo-4,7-dichloroquinoline
Brand Name: Vulcanchem
CAS No.: 1260828-07-6
VCID: VC7317177
InChI: InChI=1S/C9H4BrCl2N/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H
SMILES: C1=CN=C2C=C(C(=CC2=C1Cl)Br)Cl
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94

6-Bromo-4,7-dichloroquinoline

CAS No.: 1260828-07-6

VCID: VC7317177

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94

* For research use only. Not for human or veterinary use.

6-Bromo-4,7-dichloroquinoline - 1260828-07-6

Description

6-Bromo-4,7-dichloroquinoline is a halogenated quinoline derivative that has garnered attention due to its significance in medicinal chemistry and synthetic organic chemistry. The compound is characterized by bromine and chlorine atoms substituted at the 6th, 4th, and 7th positions of the quinoline ring. Its molecular formula is C9H4BrCl2NC_9H_4BrCl_2N, and it serves as a versatile intermediate in the synthesis of pharmacologically active compounds.

Synthesis of 6-Bromo-4,7-dichloroquinoline

The synthesis of 6-Bromo-4,7-dichloroquinoline involves multi-step reactions starting from simpler aromatic precursors. Below is a detailed outline of the synthesis process:

Step 1: Preparation of 3-(4-bromaniline) Ethyl Acrylate

  • Reactants: 4-bromaniline, ethyl propiolate, methanol.

  • Conditions: Stirred under nitrogen at 30–50°C.

  • Product: 3-(4-bromaniline) ethyl acrylate.

  • Yield: Approximately 70%.

Step 2: Cyclization to Form 6-Bromoquinoline-4(1H)-one

  • Reactants: Ethyl acrylate derivative dissolved in diphenyl ether.

  • Conditions: Heated to 200–220°C in an inert atmosphere.

  • Product: Intermediate compound, 6-bromoquinoline-4(1H)-one.

  • Yield: ~77–79%.

Step 3: Chlorination to Produce Final Compound

  • Reactants: Intermediate (6-bromoquinoline-4(1H)-one), phosphorus trichloride (PCl₃), toluene.

  • Conditions: Reflux at elevated temperatures.

  • Product: 6-Bromo-4,7-dichloroquinoline.

  • Yield: ~91–93%.

This process is efficient for industrial-scale production due to its high yields and environmentally friendly approach .

Applications in Medicinal Chemistry

6-Bromo-4,7-dichloroquinoline is an important intermediate in the synthesis of bioactive compounds, including:

  • Omipalisib (GSK2126458):

    • A potent inhibitor of PI3K/mTOR pathways used in cancer therapy and fibrosis treatment .

    • The compound's halogenation enhances its binding affinity to molecular targets.

  • Antimicrobial Agents:

    • Quinoline derivatives have shown promising activity against bacteria like Pseudomonas aeruginosa and Mycobacterium smegmatis .

  • Other Potential Applications:

    • Used as a precursor for designing inhibitors targeting specific enzymes or receptors due to its electron-withdrawing halogen groups.

Biological Activity

The halogen substituents on the quinoline core enhance its chemical reactivity and biological interactions by:

  • Increasing lipophilicity for better cell membrane penetration.

  • Modulating binding affinity to enzymes or receptors via electron-withdrawing effects.

Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against Gram-negative bacteria and fungi .

Comparative Analysis with Related Compounds

Compound NameHalogenation PatternKey Features
Ethyl 6-bromoquinoline-3-carboxylateBromine only at position 6Lacks dichloro substituents
Ethyl 4,7-dichloroquinoline-3-carboxylateChlorine at positions 4 & 7Different halogenation pattern
Ethyl 6-chloroquinoline-3-carboxylateChlorine only at position 6Single chlorine substitution

The unique combination of bromine and chlorine atoms on the quinoline scaffold in 6-Bromo-4,7-dichloroquinoline enhances its biological activity compared to other derivatives.

Environmental and Industrial Considerations

The synthesis process for this compound has been optimized for industrial applications:

  • High yields (~91–93%) reduce waste generation.

  • Use of relatively non-toxic solvents like toluene minimizes environmental impact.

  • The methodology is scalable for large-scale pharmaceutical production .

CAS No. 1260828-07-6
Product Name 6-Bromo-4,7-dichloroquinoline
Molecular Formula C9H4BrCl2N
Molecular Weight 276.94
IUPAC Name 6-bromo-4,7-dichloroquinoline
Standard InChI InChI=1S/C9H4BrCl2N/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H
Standard InChIKey GIQVLZSBJZRDQY-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C(=CC2=C1Cl)Br)Cl
Solubility not available
PubChem Compound 53418608
Last Modified Apr 15 2024

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